molecular formula C21H26ClN3O3S B5199844 ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride

ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride

Cat. No. B5199844
M. Wt: 436.0 g/mol
InChI Key: YSXOYWZXJQLGCM-UHFFFAOYSA-N
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Description

Ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride, also known as EDC or EtDC, is a synthetic compound that has been used in scientific research for decades. It is a member of the phenothiazine family of compounds, which are known for their diverse biological activities. EDC has been shown to have a variety of effects on biological systems, including anti-inflammatory, antioxidant, and anti-tumor properties.

Mechanism of Action

The mechanism of action of ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has also been shown to inhibit the activity of NADPH oxidase, an enzyme that produces reactive oxygen species. Additionally, ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has been shown to modulate the activity of various ion channels and receptors, including the dopamine D2 receptor and the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects:
ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has antioxidant and anti-inflammatory properties, and can inhibit the growth of cancer cells. In vivo studies have shown that ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride can reduce inflammation and oxidative stress in animal models of disease. ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has also been shown to have neuroprotective effects, and may have potential as a therapeutic agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride in lab experiments is its versatility. ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride can be used in a variety of assays to study different biological processes. Additionally, ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride is relatively easy to synthesize and is commercially available. However, one limitation of using ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride is its potential toxicity. ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has been shown to be cytotoxic at high concentrations, and caution should be taken when handling the compound.

Future Directions

There are several future directions for research on ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride. One area of interest is the development of ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride-based therapies for the treatment of cancer and inflammation. Another area of interest is the exploration of the mechanisms of action of ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride, particularly its effects on ion channels and receptors. Additionally, further studies are needed to determine the safety and toxicity of ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride, and to optimize its use in lab experiments and potential therapeutic applications.
Conclusion:
Ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride is a synthetic compound that has been used in scientific research for decades. It has a variety of effects on biological systems, including anti-inflammatory, antioxidant, and anti-tumor properties. ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has been used in a variety of scientific research applications, and has potential as a therapeutic agent for the treatment of cancer and inflammation. However, caution should be taken when handling ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride due to its potential toxicity. Further research is needed to fully understand the mechanisms of action of ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride and its potential therapeutic applications.

Synthesis Methods

Ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride can be synthesized using a variety of methods, but the most common method involves the reaction of 10H-phenothiazine-2-carbonyl chloride with diethylglycine ethyl ester in the presence of triethylamine. The resulting product is then treated with ethyl chloroformate to yield ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride hydrochloride.

Scientific Research Applications

Ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species, as a photosensitizer for photodynamic therapy, and as a potential therapeutic agent for the treatment of cancer and inflammation. ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has also been used as a tool for studying the mechanisms of action of other compounds, such as dopamine and serotonin.

properties

IUPAC Name

ethyl N-[10-[2-(diethylamino)acetyl]phenothiazin-2-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S.ClH/c1-4-23(5-2)14-20(25)24-16-9-7-8-10-18(16)28-19-12-11-15(13-17(19)24)22-21(26)27-6-3;/h7-13H,4-6,14H2,1-3H3,(H,22,26);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXOYWZXJQLGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)NC(=O)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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